9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one: is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound features a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, making it a valuable scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of a suitable aldehyde with an amine to form an intermediate, which then undergoes cyclization and subsequent functionalization to yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the chosen synthetic route .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially enhancing its activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidines with different functional groups.
Scientific Research Applications
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity and use in medicinal chemistry.
Imidazo[1,2-a]pyrimidine: A related compound with a different nitrogen arrangement, also used in drug development and synthetic chemistry.
Uniqueness
9-Hydroxy-2-methylhexahydro-1H-pyrido[1,2-a]pyrimidin-4(6H)-one is unique due to its specific structural features, such as the hydroxyl and methyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
61316-48-1 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H16N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h6-7,9-10,12H,2-5H2,1H3 |
InChI Key |
DXFIFVPLMWBRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N2CCCC(C2N1)O |
Origin of Product |
United States |
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